![molecular formula C11H6N2O2 B12627220 1H-Pyrrolo[2,3-f]quinoline-2,3-dione CAS No. 953742-74-0](/img/structure/B12627220.png)
1H-Pyrrolo[2,3-f]quinoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-f]quinoline-2,3-dione is a heterocyclic compound that belongs to the class of fused pyridino-indoles. This compound is characterized by its unique structure, which includes a pyrroloquinoline core. It has garnered significant interest in pharmaceutical research due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2,3-dione can be achieved through several synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This process typically includes cyclization and oxidation reactions . Another method involves the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-f]quinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions, have been studied for this compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-f]quinoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor for detecting metal ions.
Medicine: It is being investigated for its potential antitumor, antimicrobial, and antifungal activities.
Industry: Its unique structure makes it useful in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-f]quinoline-2,3-dione involves its interaction with various molecular targets and pathways. For example, it can act as a redox cofactor for bacterial dehydrogenases, facilitating electron transfer reactions . Additionally, it has been shown to stimulate the phosphorylation and activation of CREB and enhance PGC-1α expression . These interactions contribute to its biological activities and potential therapeutic applications.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-f]quinoline-2,3-dione can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-c]quinoline: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyrrolo ring.
Pyrroloquinoline quinone: Known for its role as a redox cofactor, this compound has a similar quinoline structure but includes additional carboxyl groups.
1H-Benzo[g]indole: Another fused heterocyclic compound with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which distinguish it from these related compounds.
Propiedades
Número CAS |
953742-74-0 |
|---|---|
Fórmula molecular |
C11H6N2O2 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-f]quinoline-2,3-dione |
InChI |
InChI=1S/C11H6N2O2/c14-10-7-3-4-8-6(2-1-5-12-8)9(7)13-11(10)15/h1-5H,(H,13,14,15) |
Clave InChI |
HLRRUXIELIKVDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2NC(=O)C3=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
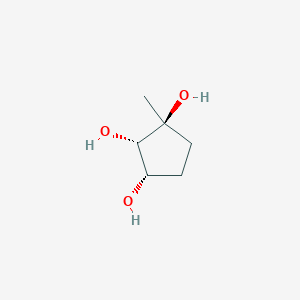
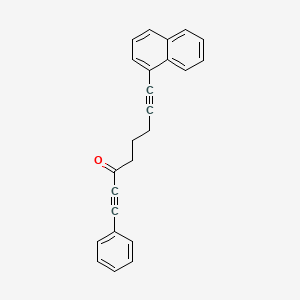

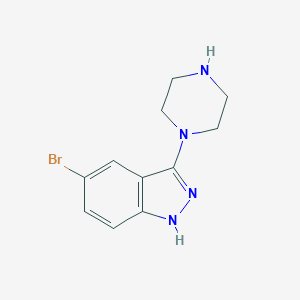
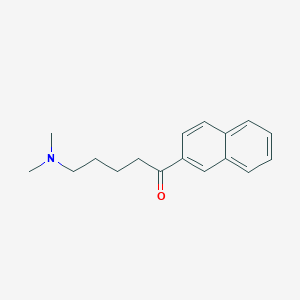
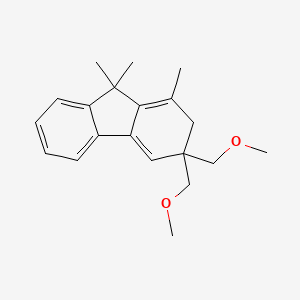
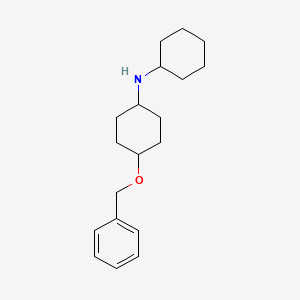

![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)


